Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride
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Overview
Description
Preparation Methods
The synthesis of Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride involves multiple steps, including the demethylation of piperazine, desethylation of sildenafil, and sulfonylation with chloride. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein structures and functions.
Biochemical Studies: It helps in understanding biochemical pathways and mechanisms.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is unique in its structure and properties. Similar compounds include:
Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
N-desmethylsildenafil: A metabolite of sildenafil with similar but distinct properties.
These compounds share some structural similarities but differ in their specific chemical modifications and applications.
Properties
IUPAC Name |
4-hydroxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c1-3-4-10-12-13(20(2)19-10)15(22)18-14(17-12)9-7-8(25(16,23)24)5-6-11(9)21/h5-7,21H,3-4H2,1-2H3,(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHOUVFSCFLVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611624 |
Source
|
Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-27-7 |
Source
|
Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.